![molecular formula C5H7IN2 B6266097 1-ethyl-4-iodo-1H-imidazole CAS No. 918643-51-3](/img/no-structure.png)
1-ethyl-4-iodo-1H-imidazole
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Overview
Description
1-ethyl-4-iodo-1H-imidazole is a chemical compound with the CAS Number: 918643-51-3 . It has a molecular weight of 222.03 . The IUPAC name for this compound is 1-ethyl-4-iodo-1H-imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 1-ethyl-4-iodo-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an iodine atom attached to one of the carbon atoms . The ethyl group is attached to one of the nitrogen atoms .Scientific Research Applications
- Some imidazole derivatives exhibit antitumor and anticancer activities. Researchers have synthesized related compounds and evaluated their potential against different cancer cell lines .
- 4-Iodo-1H-imidazole has been investigated in the field of perovskite solar cells. It improves the open-circuit voltage by reducing pinholes in perovskite films and suppressing defect formation .
- Imidazole derivatives participate in multicomponent reactions, leading to the synthesis of diverse compounds. Recent advancements in this area have focused on regiocontrolled synthesis .
Antitumor and Anticancer Properties
Perovskite Solar Cells
Multicomponent Reactions and Synthetic Chemistry
Future Directions
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . For instance, 4-iodo-1H-imidazole has been introduced into a perovskite precursor to prevent defect formation, leading to a significant elevation in the open-circuit voltage of perovskite solar cells . This suggests potential future directions for the application of 1-ethyl-4-iodo-1H-imidazole in similar areas.
Mechanism of Action
Target of Action
1-Ethyl-4-iodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-iodo-1H-imidazole involves the reaction of ethyl imidazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "Ethyl imidazole", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Dissolve ethyl imidazole in a suitable solvent (e.g. ethanol)", "Add iodine and oxidizing agent to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent (e.g. ethanol)" ] } | |
CAS RN |
918643-51-3 |
Molecular Formula |
C5H7IN2 |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
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